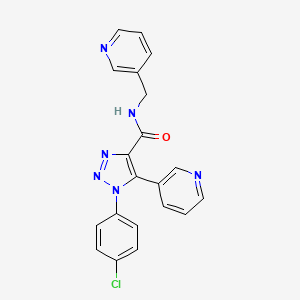

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

描述

This compound belongs to the 1,2,3-triazole carboxamide family, characterized by a central triazole ring substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a pyridin-3-ylmethyl carboxamide moiety at position 2. The triazole core facilitates electron delocalization, enhancing molecular stability and enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

属性

IUPAC Name |

1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c21-16-5-7-17(8-6-16)27-19(15-4-2-10-23-13-15)18(25-26-27)20(28)24-12-14-3-1-9-22-11-14/h1-11,13H,12H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBLHLJHNQMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-chlorophenyl azide, and the alkyne component is a pyridine-substituted alkyne.

Coupling Reactions: The triazole intermediate is then coupled with pyridine-3-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Amidation: The final step involves the amidation of the triazole carboxylic acid with pyridin-3-ylmethylamine, typically in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or using peptide coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Process Optimization: Continuous monitoring and optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

科学研究应用

Biological Activities

The applications of this compound span several therapeutic areas:

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The incorporation of the triazole ring has been linked to improved inhibition of tumor cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has been extensively studied. This compound exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .

Anti-inflammatory Effects

Triazole-containing compounds have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of triazole derivatives demonstrated that modifications to the pyridine rings significantly enhanced anticancer activity against breast cancer cells. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various triazole derivatives, this compound was found to have superior antibacterial activity against resistant strains of Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional antibiotics .

作用机制

The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the chlorophenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The pyridine moieties may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Electronic Features

Key Compounds Compared :

Target Compound : 1-(4-Chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Pyrazole Carboxamide () : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Triazole Ester (): Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

Comparative Analysis :

- Triazole vs.

- Chlorophenyl Groups : The 4-chlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl group in ’s pyrazole. Increased chlorination may elevate lipophilicity but reduce solubility.

- Pyridylmethyl Substituents : Both the target compound and ’s pyrazole feature pyridylmethyl groups, which could facilitate π-π interactions with aromatic residues in biological targets.

Pyrazole Carboxamide () :

- Activity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM).

- SAR : The 2,4-dichlorophenyl and 4-methyl groups enhance receptor binding, while the carboxamide linkage stabilizes interactions via hydrogen bonding .

Triazole Ester () :

- Application : Agrochemical (insecticides, plant growth regulators).

- SAR: The ethoxymethyleneamino group and chloro-pyridylmethyl substituent optimize interactions with biological targets in crop protection .

Target Compound :

- Inferred Potential: The triazole core and pyridyl groups suggest utility in receptor modulation (e.g., kinase inhibition) or agrochemical development, though specific data are lacking.

生物活性

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its broad spectrum of biological activity. The inclusion of chlorophenyl and pyridine moieties contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN6O |

| Molecular Weight | 332.76 g/mol |

| LogP | 3.465 |

| Polar Surface Area | 65.33 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit proliferation in various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating significant cytotoxicity:

- HCT116 Cell Line : IC50 = 0.43 µM

- MCF-7 Cell Line : IC50 = 1.5 µM

These values suggest that the compound effectively induces apoptosis and inhibits cell migration by modulating key signaling pathways involved in cancer progression .

Antiviral Activity

In addition to anticancer effects, triazole-containing compounds have shown antiviral properties. A related study indicated that derivatives of triazoles could inhibit viral replication significantly, with some compounds achieving over 50% inhibition against SARS-CoV-2 . The presence of the chlorophenyl group enhances this activity compared to other substituents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation .

- Inhibition of Migration : By affecting epithelial-mesenchymal transition markers, the compound reduces cell migration capabilities .

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

- Study on Antiproliferative Activity : A series of triazole hybrids were synthesized and tested against various cancer cell lines, demonstrating strong cytotoxicity with IC50 values as low as 0.6 µM in specific cases .

- Antiviral Screening : Compounds similar to the target molecule were screened for antiviral activity against COVID-19, revealing promising results with significant viral load reduction .

常见问题

Basic: What are the optimal synthetic routes for this compound?

The synthesis typically employs click chemistry via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Precursor preparation : Functionalization of 4-chlorophenyl azide and pyridine-3-ylmethyl alkyne intermediates.

- Cycloaddition : Use of CuI (5–10 mol%) in DMSO or DCM at 60–80°C for 12–24 hours to achieve >80% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Monitoring via thin-layer chromatography (TLC) ensures reaction progress.

Basic: How can NMR and MS confirm structural integrity?

- ¹H/¹³C NMR : The triazole proton appears as a singlet (~δ 8.1–8.3 ppm), while pyridyl protons show splitting patterns (δ 7.2–8.7 ppm). Chlorophenyl carbons resonate at ~δ 125–140 ppm .

- High-resolution MS (HRMS) : Expected [M+H]⁺ at m/z 346.1198 (C₁₉H₁₅ClN₆O⁺) with <2 ppm error confirms molecular formula .

Basic: What in vitro assays screen for biological activity?

- Antifungal : Broth microdilution assays (e.g., Candida albicans MIC determination) .

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves .

- Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) to evaluate metabolic interactions .

Advanced: How to resolve contradictions in biological activity data?

Discrepancies may arise from:

- Assay conditions : Adjusting pH (e.g., phosphate vs. HEPES buffers) or serum content (e.g., FBS concentration) to mimic physiological environments.

- Cell-line variability : Validate results across multiple lines (e.g., NIH3T3 vs. U-87 MG xenograft models) .

- Metabolite interference : Use LC-MS to identify active metabolites and refine parent compound structure-activity relationships (SAR) .

Advanced: How does crystallography inform molecular interactions?

- SHELXL refinement : Resolves bond lengths (e.g., triazole C–N = 1.34 Å) and angles (e.g., pyridyl N–C–C = 120°) to map steric/electronic effects .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds with Cl⋯N contacts ~3.3 Å) for co-crystal engineering .

Advanced: What computational methods predict pharmacokinetics?

- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., c-Met kinase; PDB: 3LQ8) with scoring functions (ΔG < −8 kcal/mol indicates strong affinity) .

- ADMET prediction (SwissADME) : Estimates logP (~3.2), BBB permeability (CNS MPO score >4), and CYP2D6 inhibition risk .

Advanced: How to optimize reaction yields in scale-up synthesis?

- Microwave-assisted synthesis : Reduces time (30 mins vs. 24 hrs) and improves yield (95% vs. 80%) by enhancing reaction homogeneity .

- Flow chemistry : Continuous reactors minimize side products (e.g., diastereomers) via precise temperature/pressure control .

Advanced: What strategies validate target engagement in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。